1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclopentanecarboxamide
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Description
1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclopentanecarboxamide, also known as DF-MPJC, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a cyclopentanecarboxamide derivative that has been synthesized through a multistep process.
Scientific Research Applications
Drug Treatment for Multidrug-Resistant Tuberculosis
A study discusses the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, emphasizing the combination of drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible. This includes a regimen of at least four drugs chosen through a stepwise selection process based on efficacy, safety, and cost (Caminero et al., 2010).
Synthesis of Pharmaceutical Intermediates
Another study presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic material flurbiprofen. This highlights the importance of efficient synthesis methods for pharmaceutical intermediates (Qiu et al., 2009).
Toxicity and Safety of Fluorophores in Molecular Imaging
Research on the toxicity of fluorophores used in molecular imaging underlines the importance of understanding the safety profile of chemical compounds, especially those used in diagnosis and therapy. This study reviews the toxicity of widely used fluorophores, critical for ensuring patient safety in clinical settings (Alford et al., 2009).
Tranexamic Acid in Managing Menorrhagia
A review on tranexamic acid, a synthetic lysine derivative, showcases its application in treating idiopathic menorrhagia by reducing menstrual blood loss significantly more than placebo and other treatments. This demonstrates the application of synthetic compounds in addressing specific health conditions (Wellington & Wagstaff, 2012).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-17-10-5-14(13-18(17)25-2)20(11-3-4-12-20)19(23)22-16-8-6-15(21)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSMIQMZIVNWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclopentane-1-carboxamide |
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